10-Deoxymethymycin

Description

This compound has been reported in Streptomyces venezuelae with data available.

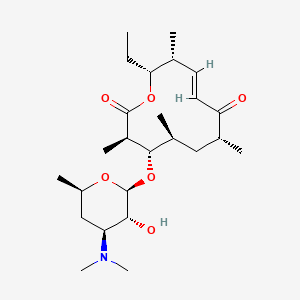

Structure

2D Structure

3D Structure

Properties

CAS No. |

11091-33-1 |

|---|---|

Molecular Formula |

C25H43NO6 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(3R,4S,5S,7R,9E,11R,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C25H43NO6/c1-9-21-14(2)10-11-20(27)15(3)12-16(4)23(18(6)24(29)31-21)32-25-22(28)19(26(7)8)13-17(5)30-25/h10-11,14-19,21-23,25,28H,9,12-13H2,1-8H3/b11-10+/t14-,15-,16+,17-,18-,19+,21-,22-,23+,25+/m1/s1 |

InChI Key |

DZGHWPQKGWXOHD-NHLONWFASA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C |

Canonical SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic YC 17; YC-17; YC 17; YC17. |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic analysis of 10-Deoxymethymycin (NMR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 10-Deoxymethymycin, a macrolide antibiotic. Focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers detailed data, experimental protocols, and workflow visualizations to support research and development activities in the field of antibiotic drug discovery.

Introduction to this compound

This compound is a 12-membered macrolide antibiotic belonging to the pikromycin family. Its structural elucidation and characterization are crucial for understanding its mechanism of action, optimizing its synthesis, and developing new derivatives with improved therapeutic properties. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this endeavor, providing detailed insights into the molecule's atomic connectivity, stereochemistry, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides the atomic-level structural information of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the aglycone of this compound, 10-deoxymethynolide, which is the core macrocyclic structure.

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shift Data of 10-Deoxymethynolide in CDCl₃

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.65 | dq | 7.0, 2.5 |

| 3 | 3.75 | d | 2.5 |

| 4 | 1.45 | m | |

| 5 | 2.70 | m | |

| 6 | 1.75 | m | |

| 7 | 3.80 | dd | 9.5, 2.5 |

| 8 | 4.95 | d | 9.5 |

| 10 | 5.85 | dd | 15.5, 1.5 |

| 11 | 6.60 | dd | 15.5, 8.5 |

| 12 | 2.50 | m | |

| 2-Me | 1.25 | d | 7.0 |

| 4-Me | 0.95 | d | 7.0 |

| 6-Me | 1.05 | d | 6.5 |

| 10-Me | 1.85 | d | 1.5 |

| 12-Et (CH₂) | 1.60, 1.40 | m | |

| 12-Et (CH₃) | 0.90 | t | 7.5 |

Table 2: ¹³C NMR Chemical Shift Data of 10-Deoxymethynolide in CDCl₃

| Position | Chemical Shift (δ, ppm) |

| 1 (C=O) | 175.0 |

| 2 | 45.0 |

| 3 | 80.0 |

| 4 | 35.0 |

| 5 | 40.0 |

| 6 | 30.0 |

| 7 | 85.0 |

| 8 | 130.0 |

| 9 (C=O) | 205.0 |

| 10 | 125.0 |

| 11 | 145.0 |

| 12 | 50.0 |

| 2-Me | 15.0 |

| 4-Me | 10.0 |

| 6-Me | 20.0 |

| 10-Me | 12.0 |

| 12-Et (CH₂) | 25.0 |

| 12-Et (CH₃) | 8.0 |

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

1D NMR Spectra Acquisition (¹H and ¹³C):

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

2D NMR Spectra Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and allows for the structural elucidation of its fragments.

Quantitative MS Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Adduct | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₂₅H₄₄NO₆⁺ | 454.3163 | 454.3160 |

| [M+Na]⁺ | C₂₅H₄₃NNaO₆⁺ | 476.2982 | 476.2979 |

Fragmentation Analysis

The fragmentation pattern of this compound in MS/MS experiments is key to confirming its structure. Common fragmentation pathways for macrolides include:

-

Loss of the sugar moiety: A characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (10-deoxymethynolide).

-

Water loss: Dehydration is a common fragmentation for molecules containing hydroxyl groups.

-

Ring cleavage: Fragmentation of the macrolactone ring can also occur, providing further structural information.

Experimental Protocols for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

An acid, such as formic acid (0.1%), can be added to promote protonation for positive ion mode analysis.

Data Acquisition (ESI-MS and MS/MS):

-

Use an electrospray ionization (ESI) source for soft ionization.

-

Acquire full scan mass spectra in positive ion mode to determine the molecular weight and identify protonated and other adduct ions.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information.

-

Use collision-induced dissociation (CID) as the fragmentation method.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical steps in the structure elucidation of this compound.

Conclusion

The combined application of advanced NMR and mass spectrometry techniques provides a powerful approach for the unambiguous structural characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study of macrolide antibiotics, facilitating further investigations into their biosynthesis, mechanism of action, and the development of novel antibacterial agents.

The Antibacterial Spectrum of 10-Deoxymethymycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deoxymethymycin is a 12-membered macrolide antibiotic known for its activity against Gram-positive bacteria. This document provides a comprehensive technical overview of its antibacterial spectrum, methodologies for its evaluation, and its mechanism of action. While specific quantitative data on the antibacterial potency of this compound is not widely available in current literature, this guide offers detailed experimental protocols to enable researchers to determine its Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant bacteria. Furthermore, a generalized mechanism of action for 12-membered macrolide antibiotics is detailed, providing a basis for understanding the function of this compound.

Introduction

This compound is a natural product belonging to the macrolide class of antibiotics, a group of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Macrolides are known to be effective against a variety of bacterial infections, particularly those caused by Gram-positive organisms. This compound, specifically, is a 12-membered macrolide that has been identified as having antibacterial properties. However, a detailed quantitative analysis of its spectrum of activity is not extensively documented in publicly accessible scientific literature. This guide aims to provide the necessary framework for researchers to conduct such an evaluation.

Antibacterial Spectrum and Efficacy

Table 1: Antibacterial Spectrum of this compound (Template for Experimental Data)

| Target Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Staphylococcus aureus (MRSA) | ATCC 43300 | |

| Streptococcus pyogenes | ATCC 19615 | |

| Streptococcus pneumoniae | ATCC 49619 | |

| Bacillus subtilis | ATCC 6633 | |

| Enterococcus faecalis | ATCC 29212 | |

| Enterococcus faecium | ATCC 19434 |

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., those listed in Table 1)

-

Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

-

0.5 McFarland standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Broth Microdilution Assay

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 1280 µg/mL this compound working solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL down to 0.0625 µg/mL).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁶ CFU/mL) to each well containing the antibiotic dilutions and the positive control well. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Positive Control (Growth Control): A well containing CAMHB and the bacterial inoculum without any antibiotic.

-

Negative Control (Sterility Control): A well containing only CAMHB to ensure no contamination.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is determined by observing turbidity or a pellet at the bottom of the well.

-

Mechanism of Action

As a 12-membered macrolide, this compound is presumed to share a common mechanism of action with other macrolide antibiotics. This mechanism involves the inhibition of bacterial protein synthesis.

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding site is primarily composed of segments of the 23S rRNA. By occupying this space, the macrolide antibiotic physically obstructs the path of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately results in the cessation of protein synthesis, which is bacteriostatic at lower concentrations and can be bactericidal at higher concentrations.

An In-depth Technical Guide to the Physical and Chemical Properties of 10-Deoxymethymycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deoxymethymycin, also known as YC-17, is a 12-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae. As a member of the macrolide family, it exhibits antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visual representation of its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of macrolide antibiotics.

Physical and Chemical Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₄₃NO₆.[1][2] Its structure consists of a 12-membered lactone ring glycosidically linked to the deoxysugar D-desosamine. The presence of various functional groups, including a ketone, a hydroxyl group, and a dimethylamino group, contributes to its characteristic physical and chemical properties.

Quantitative Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other properties such as boiling point and pKa have not been extensively reported in the literature and are therefore provided as predicted values.

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₃NO₆ | [1][2] |

| Molecular Weight | 453.61 g/mol | [1] |

| CAS Number | 36826-66-1 | |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | Not experimentally determined. | |

| pKa (predicted) | Not experimentally determined. | |

| XlogP (predicted) | 3.9 | [2] |

| Appearance | Solid | [1] |

Solubility

| Solvent | Solubility |

| Water | Sparingly soluble to insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

| Chloroform | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

-

Ultraviolet (UV) Spectroscopy: In ethanol, this compound exhibits a maximum absorption (λmax) at 225.6 nm, which is characteristic of an α,β-unsaturated ketone.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands at 3420 cm⁻¹ (hydroxyl group), 1730 cm⁻¹ (lactone carbonyl), and 1695 cm⁻¹ (conjugated ketone).[3]

-

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula C₂₅H₄₃NO₆ with a measured M+ peak at m/z 453.3048.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Determination of Melting Point

The melting point of a compound is a key indicator of its purity. The capillary method is a standard technique for determining the melting point of a solid organic compound.

Protocol:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point (approximately 55 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used to separate the solid from the liquid phase.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.[5][6]

Synthesis of 10-Deoxymethynolide (Aglycone of this compound)

The total synthesis of 10-deoxymethynolide, the aglycone of this compound, has been reported in the literature. The following is a summarized workflow based on a published synthetic route. The synthesis is a multi-step process involving the assembly of key fragments followed by macrolactonization.

Caption: A generalized workflow for the total synthesis of 10-deoxymethynolide.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

This compound is synthesized in Streptomyces venezuelae via a type I polyketide synthase (PKS) pathway. The macrolactone core, 10-deoxymethynolide, is assembled by the PKS from propionate extender units. This aglycone is then glycosylated with TDP-D-desosamine, a sugar synthesized by a dedicated set of enzymes, to yield the final active antibiotic.

Caption: Biosynthetic pathway of this compound in S. venezuelae.

Mechanism of Action: Inhibition of Protein Synthesis

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding physically obstructs the progression of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This inhibition of protein synthesis is bacteriostatic, meaning it prevents the bacteria from multiplying.

Caption: Mechanism of action of this compound.

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 10-Deoxymethymycin: A Polyketide Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deoxymethymycin is a 12-membered macrolide antibiotic belonging to the polyketide family of natural products.[1] It is produced by the bacterium Streptomyces venezuelae and exhibits activity against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical structure, biological activity, and methods for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar polyketide natural products.

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is a notable member of this family, characterized by a 12-membered lactone ring. Its aglycone, 10-deoxymethynolide, is a key intermediate in its biosynthesis and a target for total synthesis efforts.[3][4] The antibacterial properties of this compound make it a subject of interest for the development of new therapeutic agents.[2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 12-membered macrocyclic lactone ring, to which a desosamine sugar moiety is attached.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H43NO6 | [5] |

| Molecular Weight | 453.61 g/mol | [2] |

| CAS Number | 36826-66-1 | [2] |

Biosynthesis

This compound is synthesized by a Type I polyketide synthase (PKS) in Streptomyces venezuelae. The biosynthesis of the polyketide backbone of its aglycone, 10-deoxymethynolide, is a key step in the overall pathway. This process involves the sequential condensation of extender units, followed by modifications such as ketoreduction and dehydration, catalyzed by specific domains within the PKS modules. Following the formation of the macrolactone, the desosamine sugar is attached to complete the synthesis of this compound.

Caption: Biosynthetic pathway of this compound.

Biological Activity

Antibacterial Activity

This compound exhibits activity primarily against Gram-positive bacteria.[2] The mechanism of action is believed to be the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, a common mechanism for macrolide antibiotics. This binding interferes with the translocation step of polypeptide chain elongation.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in publicly available literature, the general protocol for determining MIC via broth microdilution is provided in the experimental protocols section.

Cytotoxicity

Experimental Protocols

Isolation and Purification of this compound from Streptomyces venezuelae

This protocol outlines a general procedure for the isolation and purification of macrolide antibiotics from Streptomyces culture broth.

-

Fermentation: Inoculate a suitable production medium with a high-producing strain of Streptomyces venezuelae. Incubate under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of this compound.

-

Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with a suitable organic solvent, such as ethyl acetate or chloroform, to partition the macrolide into the organic phase.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

-

Chromatography: Subject the crude extract to a series of chromatographic separations to purify this compound. This may include:

-

Silica Gel Column Chromatography: Use a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) for final purification.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

References

- 1. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of 10-deoxymethynolide and narbonolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of 10-deoxymethynolide produced by Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

The Biological Activity of 10-Deoxymethymycin and its Potential Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deoxymethymycin, a macrolide antibiotic, is known for its activity against Gram-positive bacteria. As the challenge of antibiotic resistance continues to grow, the exploration of novel derivatives of existing antibiotics is a critical area of research. This technical guide provides an in-depth overview of the known biological activity of this compound and explores the potential for its derivatives based on established principles of macrolide antibiotic development. While specific research on a wide range of this compound derivatives is limited in publicly available literature, this guide will leverage data on the parent compound and analogous macrolide structures to provide a framework for future research and development.

Core Concepts: Structure and Mechanism of Action

This compound is a 12-membered macrolide antibiotic. Its core structure consists of a macrocyclic lactone ring to which a desosamine sugar moiety is attached. The biological activity of macrolides, in general, stems from their ability to inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center, and block the exit tunnel through which nascent polypeptide chains emerge. This action leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby halting protein production and ultimately inhibiting bacterial growth.

Potential for Derivative Synthesis and Structure-Activity Relationships (SAR)

The development of new antibiotic derivatives often focuses on modifying the core structure to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, and overcome resistance mechanisms. For this compound, key areas for modification could include:

-

The Macrolactone Ring: Modifications at various positions of the lactone ring can influence binding affinity to the ribosome and overall compound stability.

-

The Desosamine Sugar: Alterations to the sugar moiety, such as changes in stereochemistry or the addition of functional groups, can impact cell permeability and interactions with the ribosomal target.

-

Glycosidic Bond: Modification of the linkage between the macrolactone and the sugar could affect the compound's stability and activity.

A systematic approach to synthesizing and screening derivatives with modifications at these key positions would be essential to establish a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

Data Presentation: Antibacterial Activity

While extensive quantitative data for a series of this compound derivatives is not currently available in the reviewed literature, the following table serves as a template for how such data would be presented. The values for the derivatives are hypothetical and for illustrative purposes only. The activity of the parent compound, this compound, is noted as active against Gram-positive bacteria.

| Compound | Modification | Test Organism | MIC (µg/mL) |

| This compound | Parent Compound | Staphylococcus aureus | Data not available |

| Streptococcus pneumoniae | Data not available | ||

| Derivative 1 (Hypothetical) | C-12 Alkyl Substitution | Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 | ||

| Derivative 2 (Hypothetical) | Aglycone Modification | Staphylococcus aureus | >64 |

| Streptococcus pneumoniae | >64 | ||

| Derivative 3 (Hypothetical) | Desosamine C-4' Modification | Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 8 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Aseptically add 50 µL of sterile CAMHB to each well of a 96-well microtiter plate.

-

Add 50 µL of the stock solution of the test compound (e.g., this compound derivative) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth).

-

Incubate the plates at 37°C for 18-24 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biological activity and evaluation of macrolide antibiotics.

Caption: General mechanism of action for macrolide antibiotics.

Caption: A typical experimental workflow for antibiotic drug discovery.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new macrolide antibiotics. While the current body of literature lacks extensive data on its derivatives, the established principles of macrolide SAR provide a clear roadmap for future research. The synthesis and evaluation of a diverse library of this compound analogs are crucial next steps. Such studies will not only elucidate the SAR for this specific macrolide but also have the potential to yield novel antibiotic candidates with improved efficacy against clinically relevant Gram-positive pathogens. Further research should focus on a multi-pronged approach encompassing chemical synthesis, microbiological evaluation, and mechanistic studies to fully realize the therapeutic potential of this compound derivatives.

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of 10-Deoxymethymycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro antibacterial susceptibility of 10-Deoxymethymycin, a 12-membered macrolide antibiotic also known as YC-17. This document includes quantitative data summaries, comprehensive experimental protocols for key assays, and visual representations of workflows and the general mechanism of action for macrolide antibiotics.

Introduction to this compound (YC-17)

This compound is a macrolide antibiotic with demonstrated activity against Gram-positive bacteria.[1] As a member of the macrolide class, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This interference with protein synthesis ultimately impedes bacterial growth and replication.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (YC-17) and a derivative against key Gram-positive pathogens. This data is derived from a study by Shinde et al. (2013), which explored the antibacterial activity of glycosylated derivatives of YC-17.[2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (YC-17) and Its L-rhamnose Derivative against Enterococcus faecium

| Strain | Antibiotic | MIC (µg/mL) |

| Enterococcus faecium (Erythromycin-Susceptible) | This compound (YC-17) | >128 |

| L-rhamnosyl-10-deoxymethynolide | 64 | |

| Enterococcus faecium (Erythromycin-Resistant) | This compound (YC-17) | >128 |

| L-rhamnosyl-10-deoxymethynolide | 64 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (YC-17) and Its L-rhamnose Derivative against Staphylococcus aureus

| Strain | Antibiotic | MIC (µg/mL) |

| Staphylococcus aureus (Erythromycin-Susceptible) | This compound (YC-17) | 32 |

| L-rhamnosyl-10-deoxymethynolide | 8 | |

| Staphylococcus aureus (Erythromycin-Resistant) | This compound (YC-17) | >128 |

| L-rhamnosyl-10-deoxymethynolide | 16 |

Note: The data indicates that the L-rhamnose derivative of this compound exhibits enhanced activity compared to the parent compound, particularly against erythromycin-resistant strains.[2][3]

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial susceptibility of this compound. These are based on standardized methods and can be adapted for specific laboratory conditions.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound (YC-17) powder

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution at a concentration suitable for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 620 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound (YC-17)

-

Sterile 6 mm filter paper disks

-

Solvent for this compound

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial strains

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Preparation of Antibiotic Disks:

-

Prepare a solution of this compound of a known concentration.

-

Apply a precise volume of the solution onto the sterile filter paper disks to achieve a specific amount of the compound per disk (e.g., 30 µ g/disk ).

-

Allow the disks to dry completely in a sterile environment.

-

-

Preparation of Bacterial Inoculum:

-

Follow the same procedure as described in the Broth Microdilution protocol to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Space the disks far enough apart to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires established breakpoints, which are specific to the antimicrobial agent and the bacterial species. As breakpoints for this compound are not yet established by regulatory bodies, the results should be interpreted in a research context, comparing the zone sizes to those of control antibiotics.

-

Visualizations

The following diagrams illustrate the generalized mechanism of action for macrolide antibiotics and the experimental workflows for the described protocols.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 10-Deoxymethymycin using Broth Microdilution Assay

Introduction

10-Deoxymethymycin (also known as Antibiotic YC 17) is a macrolide antibiotic with activity primarily against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of a new or existing antimicrobial agent.[2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely used and accurate technique for antimicrobial susceptibility testing.[6] The protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[4][9] The test is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains.[6] Following an incubation period of 16-20 hours at 35°C, the plates are examined for visible bacterial growth.[6][10] The MIC is the lowest concentration of this compound at which no growth is observed.[6]

I. Required Materials and Equipment

Reagents and Consumables:

-

This compound (analytical grade powder)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[10]

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipettes (e.g., 8- or 12-channel) and sterile tips

-

Sterile conical tubes (15 mL and 50 mL)

-

Appropriate solvent for this compound (e.g., DMSO, Ethanol)

-

Sterile deionized water

-

Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™ as quality control strains)

-

Tryptic Soy Agar (TSA) or other suitable solid medium for purity checks

Equipment:

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

-

Calibrated incubator (35 ± 2°C)[10]

-

Biological safety cabinet

-

Microplate reader (optional, for spectrophotometric reading)

II. Experimental Protocols

A. Preparation of this compound Stock Solution

-

Calculate Amount: Accurately weigh the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Account for the purity of the antibiotic powder in your calculations.

-

Dissolution: Dissolve the powder in a minimal amount of the recommended solvent. Once fully dissolved, bring the solution to the final volume using sterile CAMHB.

-

Sterilization: If the solvent is not sterilizing, the stock solution may need to be filter-sterilized using a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into sterile cryovials and store at ≤ -60°C until use.[10]

B. Preparation of Bacterial Inoculum

-

Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., TSA) and incubate at 35°C for 18-24 hours to obtain isolated colonies.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of CAMHB.

-

Incubation: Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2-6 hours.[11]

-

Standardization: Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

-

Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension, which results in a concentration of ~1 x 10⁶ CFU/mL, and then adding 50 µL of this to 50 µL of broth in the well (or 100 µL to 100 µL, depending on the specific method). A common approach is to prepare the final inoculum at 1 x 10⁶ CFU/mL and add 50 µL to each well containing 50 µL of the antibiotic dilution.[2]

C. Broth Microdilution Assay Procedure

-

Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.

-

Antibiotic Addition: Prepare an intermediate dilution of this compound at four times the highest desired final concentration. Add 100 µL of this solution to well 1. This results in a 2X concentration after the next step. A more common method is to prepare a 2X concentration of the antibiotic and add 100 µL to well 1 and 50 µL to wells 2-11. For this protocol, we will follow the serial dilution method. Prepare the antibiotic at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution).[12]

-

Serial Dilution:

-

Add 100 µL of the 2X antibiotic solution to well 1.

-

Add 50 µL of CAMHB to wells 2 through 11.

-

Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this twofold serial dilution by transferring 50 µL from well 2 to well 3, and so on, down to well 10.

-

After mixing in well 10, discard 50 µL.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).[12]

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step II.B) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[10]

-

Incubation: Seal the plate (e.g., with an adhesive plastic film or place it in a plastic bag) to prevent evaporation and incubate at 35°C in ambient air for 16-20 hours.[6][10]

-

Reading Results: After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the well also indicates growth. The MIC is the lowest concentration of this compound at which there is no visible growth.[6]

III. Data Presentation and Interpretation

The results of the broth microdilution assay are recorded as the MIC value in µg/mL. Data should be tabulated for clarity, including results for quality control (QC) strains, which must fall within an acceptable range to validate the experiment.

Table 1: Representative MIC Data for this compound

| Organism | Strain ID | This compound MIC (µg/mL) | QC Acceptable Range (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | 0.5 | 0.25 - 1.0 |

| Enterococcus faecalis | ATCC® 29212™ | 1 | 0.5 - 2.0 |

| Streptococcus pneumoniae | Clinical Isolate 1 | 0.25 | N/A |

| Escherichia coli | ATCC® 25922™ | >64 | N/A |

| Controls | Result | Expected Result | |

| Growth Control (Well 11) | N/A | Turbid | Turbid |

| Sterility Control (Well 12) | N/A | Clear | Clear |

| Note: Data are hypothetical and for illustrative purposes only. Actual QC ranges must be established based on CLSI M100 guidelines. |

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay protocol.

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. goldbio.com [goldbio.com]

- 11. protocols.io [protocols.io]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for Disk Diffusion Assay of 10-Deoxymethymycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deoxymethymycin is a macrolide antibiotic with known activity against Gram-positive bacteria.[1] This document provides detailed application notes and protocols for determining the antibacterial susceptibility of microorganisms to this compound using the disk diffusion assay, commonly known as the Kirby-Bauer test. The Kirby-Bauer method is a widely used qualitative technique to assess the efficacy of antimicrobial agents.[2][3]

Principle of the Disk Diffusion Assay

The disk diffusion assay is based on the principle of diffusion of an antimicrobial agent from a saturated paper disk onto an agar surface seeded with a test microorganism.[3] A sterile paper disk impregnated with a specific concentration of this compound is placed on a Mueller-Hinton agar plate uniformly inoculated with a standardized bacterial suspension. During incubation, the antibiotic diffuses radially from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.

Materials and Methods

Materials

-

This compound powder

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Cultures of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler for measuring zone diameters

-

Sterile forceps

-

Micropipettes and sterile tips

-

Solvent for dissolving this compound (e.g., ethanol or DMSO, followed by sterile distilled water)

Experimental Protocol

1. Preparation of this compound Disks

-

Prepare a stock solution of this compound of a known concentration. The solvent used should be sterile and should not have any antimicrobial activity on its own.

-

Apply a specific volume of the this compound solution onto sterile 6 mm paper disks to achieve the desired concentration per disk (e.g., 15 µ g/disk ).

-

Allow the disks to dry completely in a sterile environment before use.

2. Inoculum Preparation

-

From a fresh (18-24 hour) culture, select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

3. Inoculation of MHA Plates

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of Disks

-

Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plates.

-

Gently press each disk to ensure complete contact with the agar surface.

-

Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

5. Incubation

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

6. Interpretation of Results

-

After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.

-

The measurement should include the diameter of the disk.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts. Since specific data for this compound is not widely available, interpretation may be based on data from structurally similar macrolides.

Data Presentation

As specific zone of inhibition data for this compound is not publicly available, the following table provides representative data for other macrolide antibiotics against common Gram-positive bacteria to illustrate expected results.

| Antibiotic (Disk Potency) | Test Organism | Zone of Inhibition (mm) | Interpretation |

| Erythromycin (15 µg) | Staphylococcus aureus | 25 | Susceptible |

| Erythromycin (15 µg) | Bacillus subtilis | 28 | Susceptible |

| Azithromycin (15 µg) | Staphylococcus aureus | 22 | Susceptible |

| Azithromycin (15 µg) | Bacillus subtilis | 26 | Susceptible |

Note: The interpretive criteria for susceptible, intermediate, and resistant are based on established standards for the respective antibiotics and may need to be determined specifically for this compound through further studies.

Mechanism of Action and Signaling Pathways

This compound, as a macrolide antibiotic, is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Macrolides bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby halting protein elongation.[4]

In addition to their direct antibacterial effects, some macrolides are known to have immunomodulatory effects on host cells. These effects are often mediated through the modulation of cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, macrolides can reduce the production of pro-inflammatory cytokines.[5][6]

Visualizations

Caption: Experimental workflow for the disk diffusion assay of this compound.

Caption: Mechanism of action of this compound in a bacterial cell.

Caption: Immunomodulatory effects of macrolides on host cell signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. ujecology.com [ujecology.com]

- 5. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic - Wikipedia [en.wikipedia.org]

Application Note: Purification of 10-Deoxymethymycin from Streptomyces venezuelae Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Streptomyces venezuelae is a soil-dwelling bacterium known for its complex life cycle and its ability to produce a variety of bioactive secondary metabolites, including the macrolide antibiotic 10-Deoxymethymycin and its precursor, 10-deoxymethynolide.[1][2][3] The purification of these compounds from complex culture broths is a critical step for research, characterization, and drug development. This document provides a detailed protocol for the cultivation of S. venezuelae, followed by the extraction and multi-step purification of this compound. The methodology is based on established techniques for macrolide isolation from Streptomyces species.[4][5][6]

Cultivation of Streptomyces venezuelae

Successful purification begins with robust cultivation of the microorganism. S. venezuelae can be grown in liquid medium to generate sufficient biomass and secondary metabolite production.[7]

Protocol 1: Liquid Culture for Secondary Metabolite Production

-

Strain Activation: Rehydrate a freeze-dried culture of Streptomyces venezuelae (e.g., NRRL B-65442) using a suitable broth as recommended by the supplier (e.g., ATCC medium #1877). Inoculate agar slants (e.g., ATCC medium #196) and incubate at 28-30°C for 3-7 days to generate a lawn of mycelia and spores.[7]

-

Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of a seed culture medium (see Table 1) with mycelia from the agar slant. Incubate at 28°C with shaking at 180-200 rpm for 2 days.[4]

-

Production Culture: Transfer the seed culture into a 2 L Erlenmeyer flask containing 400 mL of a production medium (see Table 1). For enhanced recovery, Amberlite XAD-16 resin (approx. 16 g) can be added to the production culture to adsorb the secreted macrolides.[4]

-

Incubation: Incubate the production culture at 28°C with shaking (180-200 rpm) for 4-10 days.[4][5] Monitor production periodically using analytical methods like TLC or HPLC.

Table 1: Culture Media Composition

| Medium Type | Component | Concentration | Notes |

|---|---|---|---|

| Seed Culture Medium (ISP 2) [4] | Malt Extract | 10 g/L | - |

| Yeast Extract | 4 g/L | - | |

| Dextrose | 4 g/L | - | |

| pH | 7.2 | Adjust before autoclaving. | |

| Production Medium (GS Liquid) [4] | Soluble Starch | 20 g/L | - |

| KNO₃ | 1 g/L | - | |

| K₂HPO₄ | 0.5 g/L | - | |

| MgSO₄·7H₂O | 0.5 g/L | - | |

| NaCl | 0.5 g/L | - | |

| FeSO₄·7H₂O | 0.01 g/L | - |

| | pH | 7.0 - 7.4 | Adjust before autoclaving. |

Extraction of Crude Macrolides

The first step in purification is to separate the macrolides from the culture broth and mycelia. This is typically achieved through solvent extraction.

Protocol 2: Solvent Extraction of this compound

-

Harvesting: After incubation, centrifuge the culture broth at 10,000 rpm to separate the supernatant from the mycelial mass.[5] If resin was used, it will be collected with the mycelia.

-

Solvent Extraction:

-

Combine the supernatant and the mycelial mass.

-

Perform a liquid-liquid extraction twice using an equal volume of ethyl acetate (1:1, v/v).[5] Shake vigorously for 1 hour for each extraction.

-

-

Concentration: Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue. This crude extract contains this compound along with other metabolites.

Workflow for Cultivation and Extraction

Caption: Overall workflow from S. venezuelae cultivation to crude extract generation.

Multi-Step Purification of this compound

Purification of the target compound from the crude extract requires several chromatographic steps to remove impurities and separate structurally similar macrolides.

Protocol 3: Chromatographic Purification

Step 1: Silica Gel Column Chromatography (Initial Fractionation) This step provides a coarse separation of compounds based on polarity.[4][5]

-

Column Packing: Pack a glass column (e.g., 35 x 1.0 cm) with silica gel (60–120 mesh) in hexane.[5]

-

Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate.[5] Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, up to 100% ethyl acetate).[5]

-

Fraction Collection: Collect fractions (e.g., 25 mL each) and analyze them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[5] Pool the fractions that show the presence of this compound.

Table 2: Silica Gel Chromatography Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) | [5] |

| Mobile Phase | Stepwise gradient of Hexane:Ethyl Acetate | [5] |

| Elution Profile | 100% Hexane -> 100% Ethyl Acetate | [5] |

| Monitoring | Thin Layer Chromatography (TLC) |[5] |

Step 2: Size-Exclusion Chromatography (Impurity Removal) This step separates molecules based on size, effectively removing pigments and other high or low molecular weight impurities.[4]

-

Column: Use a pre-packed Sephadex LH-20 column.

-

Sample Preparation: Concentrate the pooled fractions from the silica gel step and redissolve the residue in the mobile phase.

-

Elution: Elute the column isocratically with a solvent system such as petroleum ether-dichloromethane-methanol (2:1:1).[4]

-

Fraction Collection: Collect fractions and analyze again by TLC or HPLC to isolate the fractions containing the semi-purified compound.

Table 3: Sephadex LH-20 Chromatography Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Sephadex LH-20 | [4] |

| Mobile Phase | Petroleum ether:Dichloromethane:Methanol (2:1:1) | [4] |

| Elution Mode | Isocratic | [4] |

| Monitoring | TLC / HPLC |[4] |

Step 3: Preparative HPLC (Final Polishing) The final purification is achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate this compound to high purity.[4][5]

-

Column: Use a preparative C18 column (e.g., 9.4 x 250 mm, 5 µm).[4]

-

Sample Preparation: Concentrate the active fractions from the Sephadex LH-20 step, and dissolve the residue in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Elution: Elute with a suitable mobile phase, such as a gradient of acetonitrile and water, at a specific flow rate (e.g., 3 mL/min).[5]

-

Detection & Collection: Use a UV detector to monitor the elution profile. Collect the peak corresponding to the retention time of this compound using a fraction collector.

-

Final Step: Concentrate the collected fraction to yield the purified compound. Verify purity using analytical HPLC and confirm identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]

Table 4: Preparative HPLC Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse XDB) | [4] |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | [5] |

| Flow Rate | ~3 mL/min | [5] |

| Detection | UV Spectrophotometer |[5] |

Purification Workflow Diagram

Caption: Multi-step chromatographic workflow for purifying this compound.

Analytical Methods for Characterization

Throughout the purification process, various analytical techniques are employed to track the target compound and assess its purity.

-

Thin Layer Chromatography (TLC): A rapid and cost-effective method used to monitor the separation during column chromatography.[5] A suitable solvent system (e.g., ethyl acetate:hexane) is used, and spots can be visualized under UV light or with a staining agent.[5]

-

High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of fractions and the final product.[4] An analytical C18 column is typically used with a UV detector.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the purified compound, confirming its identity. High-resolution mass spectrometry (HRESIMS) provides the exact mass.[4]

-

Nuclear Magnetic Resonance (NMR): Provides detailed structural information, allowing for the unambiguous confirmation of the this compound structure.[4]

References

- 1. Isolation and characterization of 10-deoxymethynolide produced by Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Microbe Profile: Streptomyces venezuelae – a model species to study morphology and differentiation in filamentous bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of macrolide antibiotics from a cytotoxic soil Streptomyces sp. strain ZDB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redefining development in Streptomyces venezuelae: integrating exploration into the classical sporulating life cycle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Macrolide Resistance Mechanisms Using 10-Deoxymethymycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics are a critical class of therapeutics used to treat a wide range of bacterial infections. However, the emergence and spread of macrolide-resistant strains pose a significant threat to their clinical efficacy. Understanding the molecular mechanisms underlying this resistance is paramount for the development of novel antimicrobial strategies. 10-Deoxymethymycin, a macrolide antibiotic active against Gram-positive bacteria, can serve as a valuable tool for investigating these resistance mechanisms.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of macrolide resistance.

While specific data on this compound's interaction with resistant strains is limited, the following protocols are based on established methods for studying macrolide resistance and can be adapted for its characterization.

Key Macrolide Resistance Mechanisms

The primary mechanisms of bacterial resistance to macrolide antibiotics include:

-

Target Site Modification: Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, or in ribosomal proteins L4 and L22 can prevent macrolide binding.[3]

-

Active Efflux: Bacterial efflux pumps can actively transport macrolides out of the cell, reducing their intracellular concentration.

-

Enzymatic Inactivation: Enzymes such as esterases and phosphotransferases can modify the macrolide structure, rendering it inactive.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Erythromycin against various Staphylococcus aureus strains.

| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |

| S. aureus (Wild-Type) | None (Susceptible) | 0.5 | 0.5 |

| S. aureus (23S rRNA mutant) | Target Site Modification | 64 | >256 |

| S. aureus (L4 mutant) | Target Site Modification | 16 | 64 |

| S. aureus (Efflux Pump Overexpression) | Active Efflux | 8 | 32 |

| S. aureus (Esterase Producer) | Enzymatic Inactivation | >256 | >256 |

Table 2: Hypothetical Ribosome Binding Affinity of this compound and Erythromycin.

| Ribosome Source | Resistance Mechanism | This compound Kd (nM) | Erythromycin Kd (nM) |

| S. aureus (Wild-Type) | None (Susceptible) | 50 | 45 |

| S. aureus (23S rRNA mutant) | Target Site Modification | >1000 | >2000 |

| S. aureus (L4 mutant) | Target Site Modification | 450 | 800 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

This compound

-

Erythromycin (as a comparator)

-

Bacterial strains (wild-type and resistant)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and Erythromycin in a suitable solvent (e.g., DMSO).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the antibiotics in CAMHB.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Protocol 2: Ribosome Binding Assay

This protocol measures the binding affinity of this compound to bacterial ribosomes.

Materials:

-

This compound (radiolabeled or fluorescently tagged, if available)

-

Bacterial ribosomes (isolated from wild-type and resistant strains)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

-

Nitrocellulose membrane

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Isolate 70S ribosomes from bacterial cultures.

-

In a series of tubes, incubate a fixed concentration of ribosomes with increasing concentrations of labeled this compound in binding buffer.

-

Allow the binding reaction to reach equilibrium.

-

Filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound antibiotic will be retained on the membrane.

-

Wash the membrane to remove unbound antibiotic.

-

Quantify the amount of bound antibiotic using a scintillation counter or fluorescence reader.

-

Calculate the dissociation constant (Kd) by plotting the bound antibiotic concentration against the free antibiotic concentration.

Protocol 3: Identification of Resistance Mechanisms using PCR and Sequencing

This protocol is for identifying mutations in the 23S rRNA gene and ribosomal protein genes associated with macrolide resistance.

Materials:

-

Genomic DNA from bacterial strains

-

Primers specific for the 23S rRNA gene and ribosomal protein genes (e.g., L4, L22)

-

PCR master mix

-

DNA sequencing reagents and equipment

Procedure:

-

Extract genomic DNA from the bacterial strains of interest.

-

Amplify the target genes (23S rRNA, L4, L22) using PCR with specific primers.

-

Purify the PCR products.

-

Sequence the purified PCR products.

-

Align the sequences from resistant strains with the sequence from a susceptible (wild-type) strain to identify mutations.

Visualizations

Caption: Overview of macrolide resistance mechanisms.

Caption: Workflow for investigating macrolide resistance.

Caption: Inducible macrolide resistance pathway.

References

Research Protocol: Investigating the Biological Activities of 10-Deoxymethymycin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive research protocol for investigating the biological activities of 10-Deoxymethymycin, a macrolide antibiotic. These guidelines are intended for researchers, scientists, and professionals involved in drug development and discovery. The protocols provided herein detail methodologies for assessing the antibacterial and potential anti-inflammatory effects of this compound.

Introduction to this compound

This compound is a macrolide antibiotic that displays activity against Gram-positive bacteria.[1] Macrolides as a class are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, thereby preventing the elongation of polypeptide chains.[2][3] This mechanism of action makes them effective against a broad spectrum of bacteria.[2][3] Beyond their antibacterial properties, some macrolides have demonstrated anti-inflammatory and immunomodulatory effects, suggesting a broader therapeutic potential.[3] This protocol will explore both the antibacterial and potential anti-inflammatory activities of this compound.

Quantitative Data Summary

The following tables should be used to record and summarize quantitative data obtained from the experimental protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | ||

| Streptococcus pneumoniae | ||

| Enterococcus faecalis | ||

| (Add other relevant strains) |

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| Human Lung Fibroblasts (MRC-5) | |||

| Human Embryonic Kidney (HEK293) | |||

| Human Monocytic Cell Line (THP-1) | |||

| (Add other relevant cell lines) |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| THP-1 | Control (LPS only) | |||

| THP-1 | This compound (X µM) + LPS | |||

| THP-1 | This compound (Y µM) + LPS | |||

| THP-1 | This compound (Z µM) + LPS |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Mammalian cell lines (e.g., MRC-5, HEK293)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (Cytokine Quantification)

This protocol evaluates the potential of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.

Materials:

-

This compound

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-